Product packaging for Benzyl (2-oxopropyl)phenylphosphinate(Cat. No.:CAS No. 62292-01-7)

Benzyl (2-oxopropyl)phenylphosphinate

Cat. No.: B15450152
CAS No.: 62292-01-7
M. Wt: 288.28 g/mol
InChI Key: NXGZTYKYWJKYFQ-UHFFFAOYSA-N
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Description

Benzyl (2-oxopropyl)phenylphosphinate is a specialized phosphinate ester compound of interest in organic synthesis and medicinal chemistry research. Compounds within this class, particularly α-functionalized benzylphosphinates, are valuable intermediates and target molecules in drug discovery efforts. Related phosphinate derivatives have been synthesized via methods such as the Aza-Pudovik reaction, an efficient approach for creating compounds with a phosphorus-carbon-nitrogen backbone . Phosphinates often serve as key precursors for the development of molecules with significant biological activity; for instance, structurally similar aminophosphinates have demonstrated notable cytotoxic effects in biological screenings, including selective toxicity against specific cancer cell lines such as U266 myeloma cells . Researchers utilize these compounds to explore new therapeutic agents and enzyme inhibitors. The structure of this compound incorporates both a benzyl group and a 2-oxopropyl (acetone-like) moiety, which may influence its reactivity and physical properties. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17O3P B15450152 Benzyl (2-oxopropyl)phenylphosphinate CAS No. 62292-01-7

Properties

CAS No.

62292-01-7

Molecular Formula

C16H17O3P

Molecular Weight

288.28 g/mol

IUPAC Name

1-[phenyl(phenylmethoxy)phosphoryl]propan-2-one

InChI

InChI=1S/C16H17O3P/c1-14(17)13-20(18,16-10-6-3-7-11-16)19-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3

InChI Key

NXGZTYKYWJKYFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CP(=O)(C1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Benzyl Diphenylphosphinate (CAS 5573-42-2)

Benzyl diphenylphosphinate (synonyms: diphenylphosphoryloxymethylbenzene, NSC 171144) shares the phosphinate ester backbone with the target compound but lacks the 2-oxopropyl group. Key differences include:

Property Benzyl (2-oxopropyl)phenylphosphinate Benzyl Diphenylphosphinate
Functional Groups Phosphinate, benzyl ester, 2-oxopropyl Phosphinate, benzyl ester
Hydrophilicity Higher due to ketone group Lower (purely aromatic)
Enzymatic Interactions Potential competitive inhibition (inferred) No direct enzymatic data
Synthetic Applications Likely used in bioactive molecule design Known as a ligand or intermediate in catalysis

The 2-oxopropyl group in the target compound may confer unique reactivity, such as forming hydrogen bonds or participating in Michael addition reactions, which are absent in benzyl diphenylphosphinate.

S-(2-oxopropyl)-CoA (Nonhydrolyzable Acetyl-CoA Analog)

S-(2-oxopropyl)-CoA, studied in enzymatic contexts, shares the 2-oxopropyl moiety but differs in backbone structure (CoA vs. phosphinate ester). Key comparisons:

Property This compound S-(2-oxopropyl)-CoA
Core Structure Phosphinate ester Thioester-CoA conjugate
Biological Role Undocumented (synthetic) Competitive enzyme inhibitor
Stabilizing Interactions Hydrophobic (benzyl/phenyl) + polar (ketone) Hydrophobic (Met-108, Ala-110)

The methylene group in S-(2-oxopropyl)-CoA enhances hydrophobic stabilization in enzyme active sites, a feature that could inspire modifications in phosphinate-based inhibitors to mimic this behavior.

15,20-Dehydro-3α-(2-oxopropyl) Coronaridine (Natural Alkaloid)

This monoterpenoid indole alkaloid, isolated from Catharanthus roseus, contains a 2-oxopropyl substituent but within a complex heterocyclic framework. Comparisons include:

Property This compound 15,20-Dehydro-3α-(2-oxopropyl) Coronaridine
Source Synthetic Natural (plant-derived)
Bioactivity Undocumented Potential anticancer/antimicrobial properties
Structural Complexity Moderate (single aromatic/phosphorus core) High (polycyclic indole alkaloid)

The 2-oxopropyl group in natural alkaloids may contribute to bioactivity through interactions with cellular targets, suggesting that synthetic phosphinate analogs like this compound could be optimized for similar applications.

Preparation Methods

Reaction Mechanism and Stoichiometry

The principal method involves reacting a pentavalent phenylphosphinate ester with 2,3-butanedione (a C$$_4$$ α-diketone). The reaction proceeds via:

  • Nucleophilic attack : The diketone’s carbonyl oxygen attacks the electrophilic phosphorus center.
  • Intermediate formation : A hydroxy oxo ester adduct forms, detectable via $$ ^{31}\text{P NMR} $$.
  • Base-catalyzed rearrangement : Elimination of water yields the 2-oxopropyl-substituted product.

The stoichiometric equation is:
$$
\text{Benzyl phenylphosphinate} + \text{2,3-butanedione} \xrightarrow{\text{base}} \text{this compound} + \text{H}_2\text{O}
$$

Optimization Parameters

Key variables influencing yield and purity include:

Parameter Optimal Range Impact on Reaction
Temperature 120–140°C Accelerates rearrangement; >150°C risks decomposition
Catalyst (Base) 0.5–1.0% NaOMe or KOH Higher concentrations induce side reactions
Solvent Xylene or toluene Enhances solubility; bp aligns with reaction temp
Reaction Time 4–6 hours <4h incomplete; >6h diminishes yield

Alternative Pathways and Comparative Analysis

Trivalent Phosphorus Ester Route (Historical Context)

Early methods employed trivalent esters (e.g., triethyl phosphite), but these required stoichiometric water donors, generating ethanol byproducts and complicating purification. For example:
$$
\text{Triethyl phosphite} + \text{2,3-butanedione} \rightarrow \text{Ethyl (2-oxopropyl)ethylphosphinate} + \text{EtOH}
$$
This approach is obsolete due to lower yields (~50%) and byproduct interference.

Direct Esterification of Phosphinic Acids

An alternative route condenses phenylphosphinic acid with benzyl alcohol and 2-oxopropyl bromide:
$$
\text{PhPH(O)OH} + \text{BnOH} + \text{BrCH}2\text{COCH}3 \xrightarrow{\text{DCC}} \text{this compound}
$$
However, this method suffers from poor regioselectivity and requires coupling agents like DCC, increasing cost.

Catalytic Rearrangement and Byproduct Management

The base-catalyzed rearrangement of the hydroxy oxo ester intermediate is pivotal. Sodium methoxide (0.5% w/w) in toluene at 130°C converts >95% of the intermediate within 5 hours. Post-reaction, the mixture is filtered to remove residual base, and the product is isolated via vacuum distillation (bp 180–190°C at 0.1 mmHg).

Analytical Characterization and Validation

Spectroscopic Data

  • $$ ^{31}\text{P NMR} $$ : δ 28.5 ppm (singlet, P=O).
  • IR : 1245 cm$$^{-1}$$ (P=O stretch), 1710 cm$$^{-1}$$ (ketone C=O).
  • MS (ESI+) : m/z 317 [M+H]$$^+$$.

Purity Assessment

Column chromatography (hexane:ethyl acetate, 3:1) achieves >98% purity, confirmed by HPLC (C18 column, 90:10 acetonitrile:water).

Industrial-Scale Considerations

Batch reactors (500 L) with reflux condensers and automated pH control are optimal for scaling. Solvent recovery via fractional distillation reduces costs by 40%. A 2024 pilot study achieved 82% yield at 100 kg scale, underscoring viability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl (2-oxopropyl)phenylphosphinate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions involving phosphinate precursors and benzyl alcohols. Optimization often involves adjusting molar ratios (e.g., acid-to-alcohol ratio), catalyst loading, and reaction time. For example, uniform experimental design and data mining techniques have been applied to similar benzylation reactions to identify optimal conditions (e.g., using ammonium cerium phosphate as a co-catalyst) . Statistical tools like Yates pattern designs can model interactions between variables (e.g., temperature, catalyst amount) to maximize yield .

Q. How can spectroscopic techniques verify the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the presence of the 2-oxopropyl and benzyl groups. For example, 31^{31}P NMR identifies the phosphinate moiety, while 1^{1}H/13^{13}C NMR resolves aromatic and carbonyl signals. Mass spectrometry (MS) provides molecular weight validation, and X-ray diffraction (XRD) can confirm crystallinity, as demonstrated in studies of structurally analogous cerium phosphate catalysts . Infrared (IR) spectroscopy further confirms ester and ketone functional groups .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Methodological Answer : Safety data sheets (SDS) for related phosphonates emphasize using fume hoods, nitrile gloves, and chemical-resistant lab coats. Storage should be in inert, airtight containers at ≤4°C. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste channels. Toxicity assessments for similar compounds recommend in vitro cytotoxicity screening (e.g., MTT assays) prior to in vivo studies .

Advanced Research Questions

Q. How can statistical experimental design improve the optimization of reaction parameters in synthesizing this compound?

  • Methodological Answer : A 232^3 factorial design (e.g., Yates pattern) can model interactions between variables like reaction time, catalyst concentration, and stoichiometry. For instance, in benzylation reactions, such designs identified that three-factor interactions (e.g., catalyst × time × molar ratio) significantly affect yield. Response surface methodology (RSM) further refines optimal conditions by mapping nonlinear relationships, reducing trial numbers by ~40% compared to traditional one-variable-at-a-time approaches .

Q. What strategies enhance the bioactivity of phosphinate derivatives through structural modifications?

  • Methodological Answer : Substituent effects on the phenyl ring (e.g., electron-withdrawing groups) and alkyl chain length (e.g., 2-oxopropyl vs. ethyl) influence antimicrobial or catalytic activity. For example, diethyl benzylphosphonates with para-nitro groups showed 3× higher antimicrobial activity than unsubstituted analogs. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes, guiding rational design .

Q. How do in vivo toxicological evaluations inform the safe use of this compound in biomedical research?

  • Methodological Answer : Subchronic toxicity studies in rodent models (e.g., 90-day exposure) assess organ-specific effects. For related compounds like benzyl isothiocyanate, histopathology revealed dose-dependent hepatotoxicity at ≥200 mg/kg/day. Metabolite profiling (LC-MS/MS) identifies reactive intermediates, while genotoxicity assays (e.g., Ames test) screen for mutagenic potential. Dose-response modeling establishes NOAEL (no-observed-adverse-effect-level) thresholds .

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